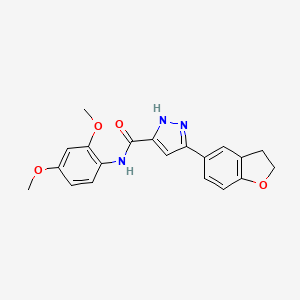
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide: is a complex organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of a benzofuran ring fused with a pyrazole ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazines with 1,3-diketones or their equivalents.
Coupling Reactions: The benzofuran and pyrazole intermediates are then coupled using suitable coupling agents to form the desired compound.
Amidation: The final step involves the amidation reaction where the carboxylic acid group of the pyrazole is converted to the carboxamide using amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its efficacy in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide
- 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate
- 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from similar compounds.
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-25-14-4-5-15(19(10-14)26-2)21-20(24)17-11-16(22-23-17)12-3-6-18-13(9-12)7-8-27-18/h3-6,9-11H,7-8H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
RFCVSMNDBRBXIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B11007189.png)
![Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11007193.png)
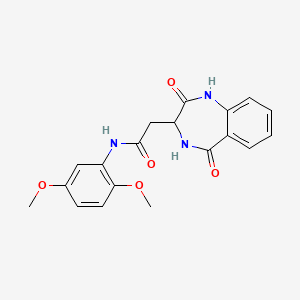
![2-(4-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B11007203.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11007210.png)
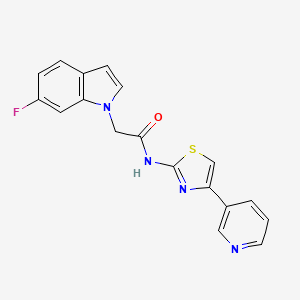
![2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B11007215.png)
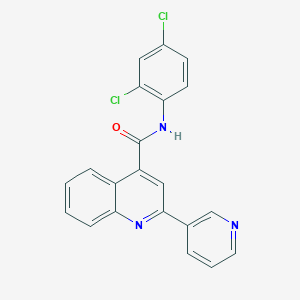
![2-[acetyl(propan-2-yl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11007232.png)
![6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid](/img/structure/B11007249.png)
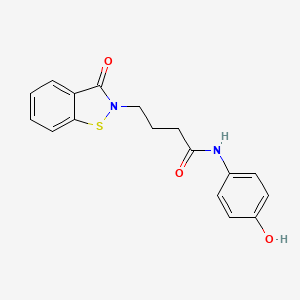
![2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11007255.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11007257.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11007263.png)
